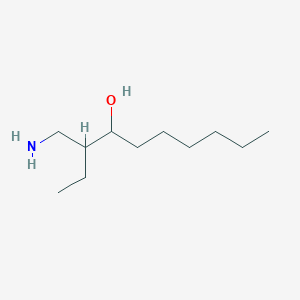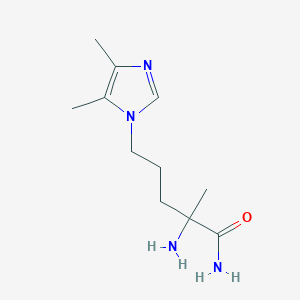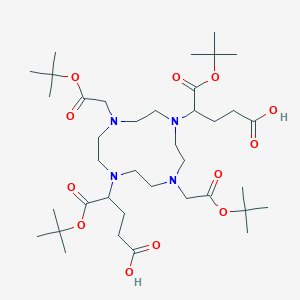
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C₉H₁₁BrClF₂NO and a molecular weight of 302.54 g/mol . This compound is primarily used for research purposes and is categorized under organic building blocks, specifically benzene compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride typically involves multiple steps. One common method includes the reaction of 5-bromo-2,4-difluorobenzaldehyde with a suitable amine under controlled conditions to form the corresponding imine. This imine is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would typically involve the use of industrial reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzene derivatives .
Scientific Research Applications
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-bromo-2,4-difluorophenyl)ethanol
- 2-Amino-2-(5-bromo-2,4-difluorophenyl)butanol
- 2-Amino-2-(5-bromo-2,4-difluorophenyl)pentanol
Uniqueness
2-Amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C9H11BrClF2NO |
|---|---|
Molecular Weight |
302.54 g/mol |
IUPAC Name |
2-amino-2-(5-bromo-2,4-difluorophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H10BrF2NO.ClH/c1-9(13,4-14)5-2-6(10)8(12)3-7(5)11;/h2-3,14H,4,13H2,1H3;1H |
InChI Key |
FPKSCUBPPIMMHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=C(C=C1F)F)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride](/img/structure/B13641815.png)

![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)



![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)



![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)
![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)

